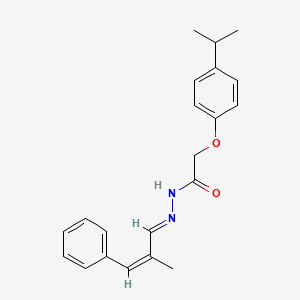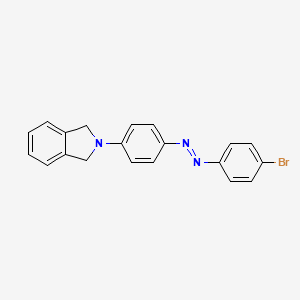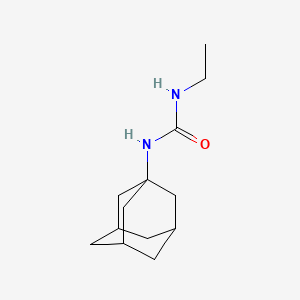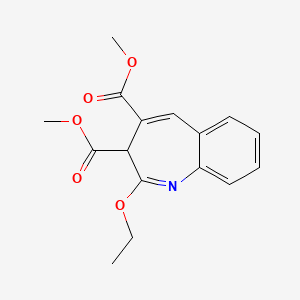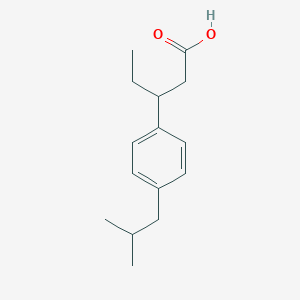
4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide is an organic compound with the molecular formula C16H18BrNO2. It is a pyridinium salt characterized by the presence of a benzyl group and an ethoxy-oxoethyl substituent. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide typically involves the reaction of 4-benzylpyridine with ethyl bromoacetate. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions and improves yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Products include 4-benzyl-1-(2-ethoxy-2-oxoethyl)pyridine derivatives.
Oxidation: N-oxides of 4-benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium.
Reduction: 4-benzyl-1-(2-ethoxy-2-oxoethyl)piperidine.
Scientific Research Applications
4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain biological systems .
Comparison with Similar Compounds
- 4-Benzyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
- 4-Benzyl-1-(2-(3-methoxyphenyl)-2-oxoethyl)pyridinium bromide
- 4-Benzyl-1-(2-(2,4-dimethoxyphenyl)-2-oxoethyl)pyridinium bromide
Uniqueness: 4-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridinium bromide is unique due to its specific ethoxy-oxoethyl substituent, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18BrNO2 |
|---|---|
Molecular Weight |
336.22 g/mol |
IUPAC Name |
ethyl 2-(4-benzylpyridin-1-ium-1-yl)acetate;bromide |
InChI |
InChI=1S/C16H18NO2.BrH/c1-2-19-16(18)13-17-10-8-15(9-11-17)12-14-6-4-3-5-7-14;/h3-11H,2,12-13H2,1H3;1H/q+1;/p-1 |
InChI Key |
YNXSAZMTJVHHGJ-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C[N+]1=CC=C(C=C1)CC2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




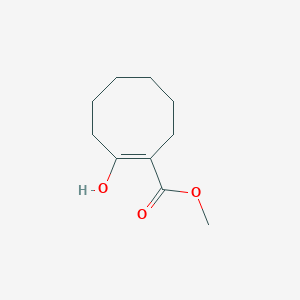
![2-Fluoro-N-(pentan-3-yl)-11H-indeno[1,2-b]quinolin-10-amine](/img/structure/B11939613.png)
